molecular formula C11H17ClFNO B1446818 1-(2-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride CAS No. 1864056-31-4

1-(2-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride

Cat. No.: B1446818
CAS No.: 1864056-31-4
M. Wt: 233.71 g/mol
InChI Key: HOYOKSMRXDZNKD-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride” is an organic molecule that contains a fluorophenoxy group attached to a butan-2-amine structure. The presence of the fluorine atom and the amine group could potentially give this compound unique reactivity compared to similar compounds without these functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-fluorophenol derivative with a 3-methylbutan-2-amine derivative. This could potentially be achieved through a nucleophilic substitution reaction, although the exact conditions and reagents would depend on the specific properties of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a central butane chain, with a methyl group and an amine group at the second carbon, and a 2-fluorophenoxy group at the first carbon. The presence of the fluorine atom could potentially influence the electronic properties of the molecule, and the amine group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the fluorine atom and the amine group. The fluorine atom is highly electronegative, which could make the compound reactive towards electrophiles. The amine group could act as a nucleophile or base in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its polarity compared to similar compounds without a fluorine atom. The amine group could allow it to form hydrogen bonds, which could influence its solubility in different solvents .

Scientific Research Applications

Environmental Remediation

Amine-containing sorbents have been identified as promising materials for the removal of persistent and harmful substances from water sources. A study highlights the effectiveness of amine-functionalized sorbents in purging perfluoroalkyl and polyfluoroalkyl substances (PFAS) from municipal water and wastewater, demonstrating the potential utility of nitrogen-containing compounds in environmental remediation efforts (Ateia et al., 2019).

Analytical Chemistry

Research into nitrogen-containing organic compounds, including amine derivatives, has shown their usefulness in developing sensitive and selective chemosensors. These sensors are capable of detecting a range of analytes, from metal ions to neutral molecules, indicating the versatility of such compounds in analytical applications (Roy, 2021).

Pharmacological Research

The study of nitrogen-containing heterocyclic compounds like 1-(2-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride may offer valuable insights into the development of new therapeutic agents. For instance, the metabolic pathways and toxicological profiles of structurally related compounds have been the subject of extensive research, providing a foundation for understanding their potential as drugs or pharmacological tools (Breyer‐Pfaff, 2004).

Material Science

Investigations into the emission properties of nitrogen-containing organic compounds have revealed novel fluorescence phenomena. Such studies suggest applications in materials science, particularly in the development of new fluorescent materials for bioimaging or sensing technologies (Wang Shao-fei, 2011).

Future Directions

The potential applications of this compound would likely depend on its specific physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others .

Properties

IUPAC Name

1-(2-fluorophenoxy)-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-8(2)10(13)7-14-11-6-4-3-5-9(11)12;/h3-6,8,10H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYOKSMRXDZNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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